molecular formula C10H12 B14682012 Tricyclo[4.2.2.02,5]deca-7,9-diene CAS No. 37707-19-0

Tricyclo[4.2.2.02,5]deca-7,9-diene

Cat. No.: B14682012
CAS No.: 37707-19-0
M. Wt: 132.20 g/mol
InChI Key: ZJUKRBUQLPNVRK-UHFFFAOYSA-N
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Description

Tricyclo[4.2.2.02,5]deca-7,9-diene is a polycyclic hydrocarbon with the molecular formula C10H12. It is characterized by a unique tricyclic structure that includes two double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclo[4.2.2.02,5]deca-7,9-diene can be synthesized through a series of reactions involving Diels-Alder reactions, allylation, and ring-closing metathesis. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by allylation and ring-closing metathesis to form the tricyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.2.2.02,5]deca-7,9-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tricyclo[4.2.2.02,5]deca-7,9-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action for Tricyclo[4.2.2.02,5]deca-7,9-diene in chemical reactions often involves the interaction of its double bonds with various reagents. For example, in ring-opening metathesis polymerization, the double bonds react with catalysts to form long polymer chains. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[4.2.2.02,5]deca-7,9-diene is unique due to its tricyclic structure and the presence of two double bonds, which make it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

37707-19-0

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

tricyclo[4.2.2.01,6]deca-7,9-diene

InChI

InChI=1S/C10H12/c1-2-4-10-7-5-9(10,3-1)6-8-10/h5-8H,1-4H2

InChI Key

ZJUKRBUQLPNVRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC23C=CC2(C1)C=C3

Origin of Product

United States

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